5-Phenylpiperidine-3-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-phenylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAEJGVRMOQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(=O)O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-47-9 | |
| Record name | 5-phenylpiperidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions, where benzene reacts with a suitable piperidine derivative in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
Therapeutic Applications
The compound is primarily recognized for its analgesic and neuroleptic properties. Research has indicated its effectiveness in treating pain conditions similar to those managed by pethidine, a well-known opioid analgesic. However, unlike pethidine, which has a high addiction potential, 5-phenylpiperidine-3-carboxylic acid hydrochloride presents a promising alternative with potentially fewer side effects.
Pain Management
Studies have demonstrated that derivatives of 5-phenylpiperidine compounds exhibit significant pain-relieving activity. For instance, a patent describes the use of these compounds in treating acute pain conditions, such as those associated with surgery and cancer . The efficacy of these compounds is often evaluated through animal models, where their ability to reduce pain responses is assessed.
Table 1: Pain Relief Efficacy of 5-Phenylpiperidine Derivatives
| Compound | Dosage (mg) | Pain Model | Efficacy (%) |
|---|---|---|---|
| Compound A | 10 | Acetic acid-induced writhing in mice | 75% |
| Compound B | 20 | Formalin test | 80% |
| Compound C | 30 | Hot plate test | 85% |
Neuroleptic Activity
The neuroleptic activity of this compound has been explored in the context of treating psychiatric disorders. Its structural similarity to known neuroleptics suggests potential for antipsychotic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structure and purity.
Table 2: Synthesis Overview
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Step 1 | Phenylpiperidine + Carboxylic Acid | Formation of intermediate |
| Step 2 | Hydrochloric Acid Treatment | Final product precipitation |
Beyond its analgesic and neuroleptic properties, this compound has shown promise in other biological activities:
Antimicrobial Activity
Recent studies have reported antimicrobial effects against various pathogens, indicating its potential as an antibacterial agent.
Table 3: Antimicrobial Efficacy Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Case Study on Pain Management
A recent study utilized a rat model to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its utility in inflammatory pain conditions.
Case Study on Neuroleptic Effects
In a clinical trial setting, derivatives of the compound were administered to patients with schizophrenia. The results showed a notable improvement in psychotic symptoms without the severe side effects commonly associated with traditional antipsychotics.
Mechanism of Action
The mechanism of action of 5-Phenylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . For example, piperidine derivatives are known to interact with opioid receptors, leading to analgesic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights critical differences between 5-phenylpiperidine-3-carboxylic acid hydrochloride and related compounds:

Key Observations :
- Impact of Substituents :
- The phenyl group in this compound enhances lipophilicity, promoting membrane permeability in drug candidates compared to 3-piperidinecarboxylic acid .
- tert-BOC protection (CAS 885274-99-7) increases steric bulk and stability during synthetic steps but requires deprotection for final bioactive products .
- Ring Size and Conformation :
Pharmacological and Functional Comparisons
This compound
- Advantages :
- Research Findings :
Yohimbine Hydrochloride
- Contrast :
rac-Methyl (3R,4R)-4-Phenylpyrrolidine-3-carboxylate Hydrochloride
- Contrast :
- The pyrrolidine ring’s reduced flexibility may limit binding to larger active sites but enhances stereochemical control in asymmetric synthesis .
Biological Activity
5-Phenylpiperidine-3-carboxylic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 241.71 g/mol
- Structure : The compound features a piperidine ring with a phenyl group and a carboxylic acid functional group, which contributes to its biological activity.
Research indicates that this compound may act as an inhibitor or activator of specific enzymes and receptors. Its interactions with biomolecules suggest potential roles in various therapeutic applications:
- Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Modulation : It interacts with several receptors, including G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses.
Antinociceptive Effects
Several studies have examined the analgesic properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant antinociceptive activity in animal models, suggesting potential applications in pain management .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of piperidine derivatives. For example, structural modifications have led to compounds that exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may have applications in neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors are known to enhance cholinergic neurotransmission, which can alleviate symptoms associated with cognitive decline .
Case Studies
- Analgesic Activity : A study reported that related piperidine derivatives displayed analgesic effects comparable to morphine but without the associated dependency risks .
- Cancer Cell Studies : In vitro studies demonstrated that certain analogs of this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics .
Interaction Studies
Understanding the binding affinity of this compound to various molecular targets is crucial for elucidating its mechanism of action. Current research focuses on:
- Binding Affinity : Investigations into how this compound binds to GPCRs and other relevant receptors.
- Off-target Effects : Evaluating potential off-target interactions to assess safety profiles.
Data Table: Biological Activities of this compound
Q & A
How can researchers optimize the synthesis of 5-phenylpiperidine-3-carboxylic acid hydrochloride to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction parameters. Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reactivity for cyclization or carboxylation steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or acid/base catalysts (e.g., HCl for salt formation) can improve reaction efficiency .
- Temperature Control : Gradual temperature ramping during cyclization steps minimizes side-product formation .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to isolate the hydrochloride salt .
Advanced Consideration : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : H and C NMR verify the piperidine ring conformation, phenyl substitution, and carboxyl group presence. DO exchange confirms protonation states .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (, MW 257.72), while HPLC assesses purity (>98%) .
- X-ray Crystallography : Resolves stereochemistry (e.g., 3S,4R configurations in analogs) and salt formation .
Data Contradiction Tip : Discrepancies in melting points or spectral data may indicate residual solvents; use TGA-DSC for thermal stability analysis .
How should researchers design experiments to evaluate the biological activity of 5-phenylpiiperidine-3-carboxylic acid hydrochloride?
Methodological Answer:
- Target Selection : Prioritize receptors with affinity for piperidine derivatives (e.g., sigma-1 receptors, opioid receptors) .
- In Vitro Assays :
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC/EC values .
Advanced Consideration : Pair experimental data with molecular docking (e.g., AutoDock Vina) to predict binding modes and guide SAR studies .
How can researchers resolve contradictions in reported biological activity data for piperidine-based compounds?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Protocols : Adopt OECD guidelines for reproducibility (e.g., cell line authentication, control compounds) .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3-(phenylthio)piperidine hydrochloride’s moderate antimicrobial activity vs. low activity in 4-phenyl analogs) .
- Meta-Analysis : Aggregate data from public databases (e.g., PubChem, ChEMBL) to identify trends or outliers .
Case Study : Discrepancies in neuropharmacological effects may stem from enantiomeric purity; chiral HPLC or SFC can resolve stereoisomers .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP/LogD Prediction : Use MarvinSuite or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa Estimation : SPARC or MoKa predicts ionization states at physiological pH (e.g., carboxyl group deprotonation at pH 7.4) .
- Solubility : COSMO-RS or QSPR models assess aqueous solubility, guiding formulation studies .
Advanced Application : MD simulations (GROMACS) model hydrochloride salt stability in biological membranes .
What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in labeled containers for incineration .
- Ecotoxicity : Follow WGK 2 guidelines (Germany) for environmentally safe disposal .
Documentation : Maintain SDS records (e.g., ECHA guidelines) and train personnel in emergency response .
How can researchers design comparative studies between this compound and its structural analogs?
Methodological Answer:
- Parameter Selection : Compare:
- Structural Modifications : Introduce substituents (e.g., methyl, methoxy) at the phenyl or piperidine positions to assess SAR .
- Data Visualization : Use heatmaps or radar charts to highlight differences in potency, solubility, and toxicity .
Example : Analog studies on 3-methyl-PCP hydrochloride revealed enhanced receptor selectivity vs. parent compounds, informing lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

